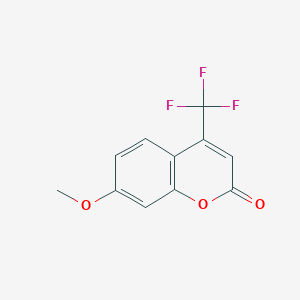

7-Methoxy-4-(trifluoromethyl)coumarin

描述

. 它属于香豆素家族,由于其独特的结构,表现出有趣的性质。

准备方法

合成路线::

直接合成: 一种常见的合成路线涉及在碱(如吡啶)存在下,使 4-羟基香豆素与三氟乙酸酐反应,生成 7-甲氧基-4-(三氟甲基)香豆素。

香豆素衍生物的修饰: 从其他香豆素衍生物(如 7-甲氧基香豆素)开始,各种方法可以引入三氟甲基。

工业生产:: 尽管工业规模的生产方法可能有所不同,但上述合成路线可以适应大规模生产。

化学反应分析

7-甲氧基-4-(三氟甲基)香豆素会发生以下几种反应:

羟基化: 细胞色素 P450 酶 (CYP) 会对其进行羟基化,导致形成 7-羟基-4-(三氟甲基)香豆素 (HFC) 作为荧光产物.

取代反应: 三氟甲基可以参与取代反应。

氧化和还原: 根据反应条件,它可以发生氧化或还原反应。

常用的试剂包括三氟乙酸酐、碱和氧化剂。

科学研究应用

Fluorogenic Substrate for Cytochrome P450 Enzymes

7-Methoxy-4-(trifluoromethyl)coumarin serves as a fluorogenic substrate for various cytochrome P450 enzymes. It is particularly noted for its interaction with:

- CYP2B6 and CYP2E1 : Studies indicate that this compound exhibits higher catalytic efficiency with these enzymes compared to others, making it valuable for enzyme activity assays .

| Enzyme | Activity Level | Notes |

|---|---|---|

| CYP2B6 | High | Most active in O-demethylation of this compound |

| CYP2E1 | High | Significant activity observed |

| CYP2C9 | Moderate | Not a suitable probe substrate due to variability in activity across different microsomes |

Research on Drug Metabolism

The compound has been utilized to investigate the metabolic pathways of drugs by serving as a selective substrate for various cytochrome P450 isoforms. Research shows that while it was initially thought to be a selective substrate for CYP2C9, further studies revealed that multiple P450 enzymes are involved in its metabolism, including CYP2A6 and CYP3A4 . This highlights the complexity of drug metabolism and the need for careful selection of substrates in pharmacokinetic studies.

Applications in Toxicology

This compound is employed in toxicological assessments to evaluate the effects of various compounds on cytochrome P450 activity. Its fluorogenic properties allow for sensitive detection of enzymatic activity, which is crucial in understanding the toxicokinetics of new pharmaceutical agents .

Case Study 1: CYP2B6 and CYP2E1 Activity Assessment

In a study investigating the enzymatic activity of CYP2B6 and CYP2E1 using this compound, researchers found that this compound provided a robust method for measuring enzyme activity due to its high fluorescence upon cleavage by these enzymes. The results indicated that it could be effectively used to screen potential drug candidates for their metabolism by these P450 isoforms .

Case Study 2: Drug Interaction Studies

Another study explored the interactions between various drugs and their effects on the metabolism of this compound. The findings suggested that certain inhibitors could significantly alter the metabolic profile of this compound, underscoring its utility in studying drug-drug interactions and enzyme inhibition mechanisms .

作用机制

CYP 对 7-甲氧基-4-(三氟甲基)香豆素的酶促作用导致 HFC 的形成,可以在 409/530 nm 处进行测量 . 具体涉及的分子靶点和途径取决于具体的应用。

相似化合物的比较

7-甲氧基-4-(三氟甲基)香豆素由于其三氟甲基而脱颖而出。类似的化合物包括其他香豆素,如 7-甲氧基香豆素和 4-三氟甲基香豆素。

生物活性

7-Methoxy-4-(trifluoromethyl)coumarin (MFC) is a synthetic derivative of coumarin known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in drug metabolism studies, particularly as a substrate for cytochrome P450 enzymes. This article explores the biological activity of MFC, focusing on its enzymatic interactions, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 230.14 g/mol

- Melting Point : 178-180 °C

- Boiling Point : 311.4 °C at 760 mmHg

- Density : 1.6 g/cm³

Enzymatic Activity

MFC is primarily recognized for its role as a fluorogenic substrate in the activity assays of cytochrome P450 enzymes (CYPs). Research indicates that MFC exhibits varying degrees of selectivity among different CYP isoforms:

| CYP Isoform | Activity Level |

|---|---|

| CYP2B6 | High |

| CYP2E1 | Moderate |

| CYP2C9 | Low |

Studies have shown that MFC is a more potent substrate for CYP2B6 and CYP2E1 compared to CYP2C9, making it a valuable tool in drug metabolism research

Cytotoxicity and Antiproliferative Effects

MFC has demonstrated cytotoxic effects in various cancer cell lines. A study reported that MFC exhibited significant antiproliferative activity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Case Study: Anticancer Activity

In vitro studies revealed that treatment with MFC resulted in:

- IC50 Values :

- MCF-7 Cells: 15 µM

- HepG2 Cells: 20 µM

The mechanism of action was linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, culminating in apoptosis .

Antimicrobial Activity

MFC has also been evaluated for its antimicrobial properties. It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that MFC could serve as a lead compound for developing new antimicrobial agents .

属性

IUPAC Name |

7-methoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZHUELNIGDYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350909 | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-04-2 | |

| Record name | 7-Methoxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylumbelliferyl 7-methylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。